1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and an ethylphenoxy group. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of piperidine and ethylphenoxy groups further enhances its potential for various applications in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one typically involves multi-step procedures. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is introduced by reacting the benzothiazole derivative with piperidine in the presence of a base such as sodium hydride.
Ethylphenoxy Group Addition: The final step involves the reaction of the intermediate compound with 4-ethylphenol in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT) in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-yl)piperidin-3-amine: Shares the benzothiazole and piperidine moieties but lacks the ethylphenoxy group.
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: Contains a similar piperidine structure but with different substituents.
Uniqueness
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one is unique due to its specific combination of benzothiazole, piperidine, and ethylphenoxy groups, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C23H26N2O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one |
InChI |
InChI=1S/C23H26N2O2S/c1-3-17-8-10-19(11-9-17)27-16(2)23(26)25-14-12-18(13-15-25)22-24-20-6-4-5-7-21(20)28-22/h4-11,16,18H,3,12-15H2,1-2H3 |
InChI Key |
DNEZQMAXSIQMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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